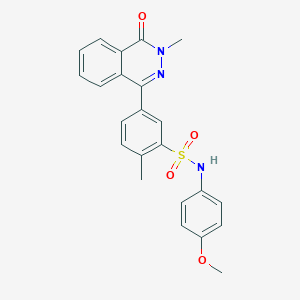

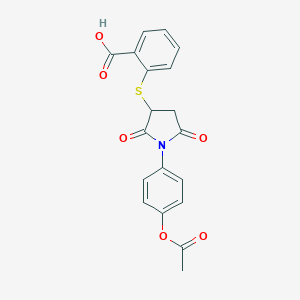

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a carboxylic acid with a benzene ring . The acetoxy group (−OCOCH3) is a functional group consisting of an acetyl group single-bonded to oxygen . The compound also contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The thio- prefix indicates the presence of sulfur .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each requiring specific reagents and conditions. For instance, the creation of the pyrrolidinone ring might involve a cyclization reaction . The introduction of the acetoxy group could potentially be achieved through a reaction with acetic anhydride .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The acetoxy group might be susceptible to hydrolysis under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its polarity, ability to form hydrogen bonds, and steric effects. The presence of the carboxylic acid group suggests the compound could act as a weak acid .

Future Directions

Mechanism of Action

Target of Action

It is known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It is known that boronic acids and their esters interact with their targets through a radical approach . This interaction results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

The compound is involved in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes the boron moiety from boronic esters, which are valuable building blocks in organic synthesis . This process is crucial in various biochemical pathways, including the Suzuki–Miyaura coupling , a significant reaction in organic chemistry that forms a carbon-carbon bond from a boronic acid and an organohalide in the presence of a base and a palladium catalyst .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . This instability could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new compounds through the protodeboronation of alkyl boronic esters . This process is valuable in organic synthesis, allowing for the creation of a wide range of functional groups .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water. The rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water , which could influence their action, efficacy, and stability.

properties

IUPAC Name |

2-[1-(4-acetyloxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S/c1-11(21)26-13-8-6-12(7-9-13)20-17(22)10-16(18(20)23)27-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFKDKDBXYVKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B370541.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370544.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B370545.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B370550.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B370554.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B370559.png)

![N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B370597.png)

![N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B370599.png)

![2,2-dimethyl-N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]propanamide](/img/structure/B370600.png)

![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B370606.png)